molecular formula C20H26O2 B12568530 3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) CAS No. 168642-27-1

3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one)

Cat. No.: B12568530
CAS No.: 168642-27-1
M. Wt: 298.4 g/mol
InChI Key: MFTWESFJWFQLQD-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is a complex organic compound characterized by its unique structure, which includes two hexahydroindenone moieties connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the hexahydroindenone units.

    Formation of the Ethane-1,2-diyl Linker: The ethane-1,2-diyl linker is introduced through a coupling reaction, often using a suitable reagent such as a dihalide or a diol.

    Coupling Reaction: The hexahydroindenone units are then coupled with the ethane-1,2-diyl linker under specific reaction conditions, which may include the use of a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxyl or carbonyl derivatives.

    Reduction: May yield alcohol derivatives.

    Substitution: May yield various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) has several scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

    Pharmaceutical Research: Investigation of its potential biological activity and therapeutic applications.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) depends on its specific application

    Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes, modulating their activity.

    Chemical Interactions: In materials science, it may interact with other molecules or materials to impart desired properties.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid: A compound with a similar ethane-1,2-diyl linker but different functional groups.

    4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another compound with a different core structure but similar linker.

Uniqueness

3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is unique due to its specific combination of hexahydroindenone units and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties.

Properties

CAS No.

168642-27-1

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[2-(2-oxo-3,3a,4,5,6,7-hexahydroinden-1-yl)ethyl]-1,4,5,6,7,7a-hexahydroinden-2-one

InChI

InChI=1S/C20H26O2/c21-19-11-13-5-1-3-7-15(13)17(19)9-10-18-16-8-4-2-6-14(16)12-20(18)22/h13-14H,1-12H2

InChI Key

MFTWESFJWFQLQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)CC2C1)CCC3=C4CCCCC4CC3=O

Origin of Product

United States

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